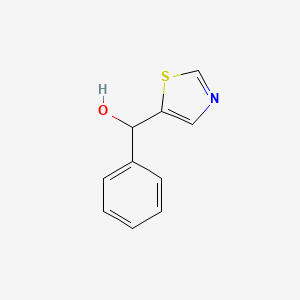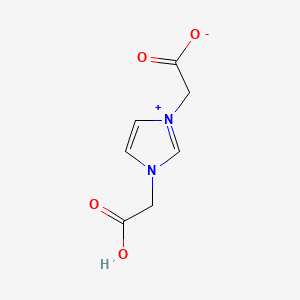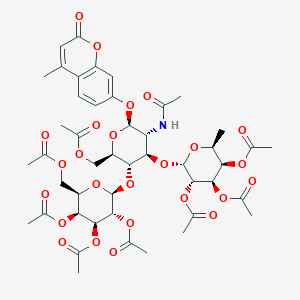
Lewis X Trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lewis X Trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate is a complex carbohydrate derivative used primarily in research settings. It is a trisaccharide, meaning it consists of three sugar molecules, and is linked to a 4-methylumbelliferyl glycoside group. This compound is often utilized in studies related to glycan interactions, cell signaling, and as a substrate in enzymatic assays .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lewis X Trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the final attachment of the 4-methylumbelliferyl group. The process often requires the use of specialized reagents and catalysts to ensure the correct stereochemistry and yield of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
Lewis X Trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the sugar moieties.
Reduction: This can be used to alter the glycosidic linkages.
Substitution: This can involve replacing one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Lewis X Trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Employed in cell signaling studies to understand glycan interactions with proteins.
Medicine: Investigated for its potential role in disease markers and therapeutic targets.
Industry: Utilized in the development of diagnostic assays and as a substrate in enzymatic reactions
Mecanismo De Acción
The mechanism of action of Lewis X Trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate involves its interaction with specific proteins and enzymes. The 4-methylumbelliferyl group acts as a fluorescent tag, allowing researchers to track the compound’s interactions and reactions. The trisaccharide portion can bind to lectins and other carbohydrate-binding proteins, influencing cell signaling pathways and enzymatic activity .
Comparación Con Compuestos Similares
Similar Compounds
Lewis A Trisaccharide: Another trisaccharide with a different glycosidic linkage.
Lewis B Trisaccharide: Similar structure but with additional fucose residues.
Sialyl Lewis X: Contains a sialic acid residue, making it more negatively charged
Uniqueness
Lewis X Trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate is unique due to its combination of a trisaccharide structure with a fluorescent tag, making it particularly useful in research applications that require tracking and visualization of glycan interactions .
Propiedades
Fórmula molecular |
C46H57NO25 |
|---|---|
Peso molecular |
1023.9 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R,6S)-5-acetamido-6-(4-methyl-2-oxochromen-7-yl)oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5R,6S)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C46H57NO25/c1-18-14-34(57)68-31-15-29(12-13-30(18)31)67-44-35(47-20(3)48)39(72-45-42(65-27(10)55)40(63-25(8)53)36(19(2)60-45)61-23(6)51)37(32(69-44)16-58-21(4)49)71-46-43(66-28(11)56)41(64-26(9)54)38(62-24(7)52)33(70-46)17-59-22(5)50/h12-15,19,32-33,35-46H,16-17H2,1-11H3,(H,47,48)/t19-,32+,33+,35+,36+,37+,38-,39+,40+,41-,42-,43+,44+,45-,46-/m0/s1 |
Clave InChI |
KDPLRAZOVYNOCS-HYOQJRDNSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC4=CC5=C(C=C4)C(=CC(=O)O5)C)NC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC4=CC5=C(C=C4)C(=CC(=O)O5)C)NC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


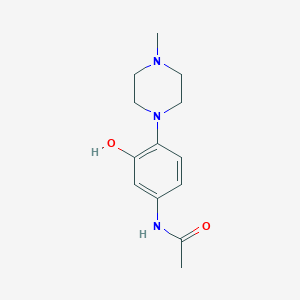
![4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene](/img/structure/B13855406.png)
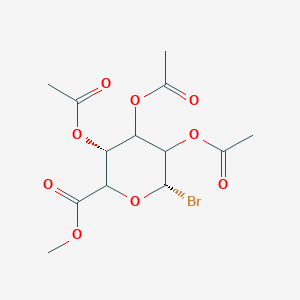
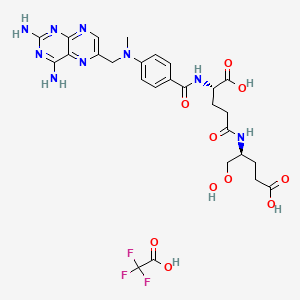
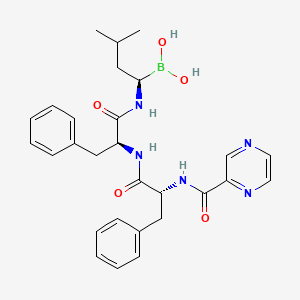
![3-[amino-[2-chloroethyl(2-ethoxyethyl)amino]phosphoryl]oxypropan-1-ol](/img/structure/B13855428.png)
![1,2 Dimethyl Adamantane (Mixture of Disastereomers); Tricyclo[3.3.1.13,7]decane, 1,2-dimethyl-; Adamantane, 1,2-dimethyl-(8CI); 1,2-Dimethyltricyclo[3.3.1.13,7]decane; 1,2-Dimethyladamantane](/img/structure/B13855437.png)
![1-[2-(4-pyridinyl)ethyl]-1H-indole](/img/structure/B13855440.png)
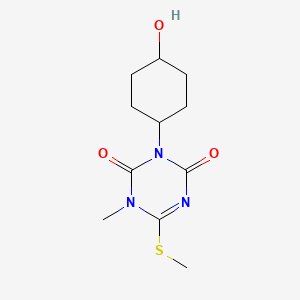
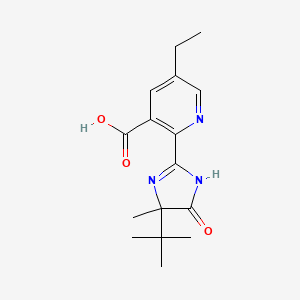
![3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile](/img/structure/B13855448.png)
